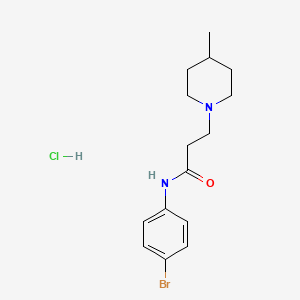
N-(4-bromophenyl)-3-(4-methyl-1-piperidinyl)propanamide hydrochloride
Vue d'ensemble
Description
N-(4-bromophenyl)-3-(4-methyl-1-piperidinyl)propanamide hydrochloride, commonly known as BRL-15572, is a chemical compound that has been synthesized for research purposes. It is a selective antagonist of the dopamine D3 receptor, which plays a role in regulating the reward system in the brain. BRL-15572 has been studied for its potential use in treating addiction, schizophrenia, and other psychiatric disorders.
Mécanisme D'action
BRL-15572 is a selective antagonist of the dopamine D3 receptor, which is primarily found in the mesolimbic system of the brain. This system is involved in regulating the reward pathway, which is implicated in addiction and other psychiatric disorders. By blocking the dopamine D3 receptor, BRL-15572 can reduce the reinforcing effects of drugs of abuse and prevent relapse.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have a number of biochemical and physiological effects. In addition to its effects on the dopamine D3 receptor, it has also been shown to bind to the sigma-1 receptor, which is involved in a number of physiological processes, including pain perception, inflammation, and neuroprotection. BRL-15572 has also been shown to have anxiolytic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
BRL-15572 has several advantages for use in lab experiments. It is relatively selective for the dopamine D3 receptor, which allows for more targeted studies. It is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to its use. For example, its effects may be influenced by other compounds in the experimental system, and it may not accurately reflect the effects of other dopamine D3 antagonists.
Orientations Futures
There are several potential future directions for research on BRL-15572. One area of interest is its potential use in combination with other drugs for the treatment of addiction and other psychiatric disorders. Another area of research is the development of more selective dopamine D3 antagonists that may have fewer side effects. Finally, there is interest in studying the physiological effects of BRL-15572 on other systems, such as the immune system and the gastrointestinal tract.
Applications De Recherche Scientifique
BRL-15572 has been extensively studied for its potential therapeutic applications. One area of research has focused on its use in treating addiction, particularly cocaine addiction. Studies have shown that BRL-15572 can reduce cocaine-seeking behavior and prevent relapse in animal models. It has also been studied for its potential use in treating schizophrenia, as dopamine D3 receptors are thought to play a role in the pathophysiology of this disorder.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O.ClH/c1-12-6-9-18(10-7-12)11-8-15(19)17-14-4-2-13(16)3-5-14;/h2-5,12H,6-11H2,1H3,(H,17,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMJBDUEERFHJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B3944093.png)
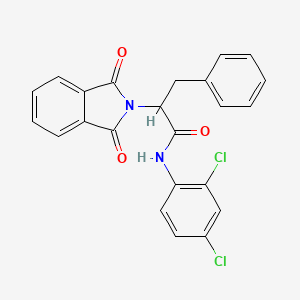
![1-[(4-methoxyphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine oxalate](/img/structure/B3944101.png)
![N-(4-fluorophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B3944102.png)
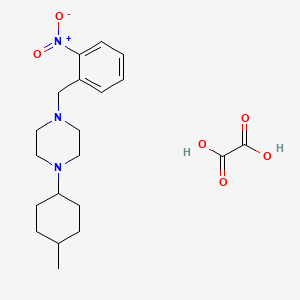
![N,N'-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis{2-[(2-hydroxy-1,1-dimethylethyl)amino]acetamide}](/img/structure/B3944130.png)
![N-(4-{[4-(2,4-dimethoxybenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3944138.png)
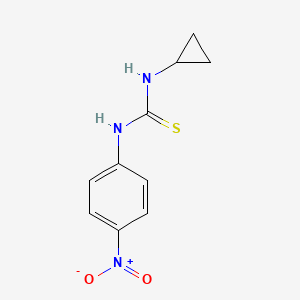

![2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(diphenylmethyl)propanamide](/img/structure/B3944152.png)
![methyl 4-{[2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzoate](/img/structure/B3944161.png)
![4-ethyl-8-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B3944165.png)
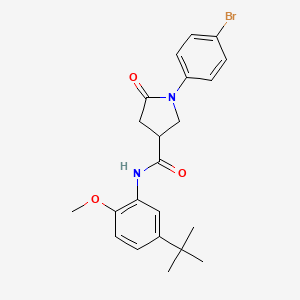
![8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-3-(1-naphthyl)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3944180.png)